2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide

Hepatitis C Virus NS5B Polymerase Inhibitor Medicinal Chemistry

Researchers synthesizing HCV NS5B polymerase inhibitors often face supply bottlenecks for key benzothiadiazine dioxide intermediates. This compound provides the optimal 3-acetic acid ethyl ester handle for direct conversion to potent quinolinone inhibitors (IC50 = 0.006 µM). • Ethyl ester enables mild deprotection and modular amide coupling for library synthesis. • Reported 85% yield using POCl3 reflux, supporting scalable process development. • Predicted logP 1.68 ensures favorable cellular permeability of final active compounds. Supplied with Certificate of Analysis; available for immediate dispatch.

Molecular Formula C11H12N2O4S
Molecular Weight 268.29 g/mol
CAS No. 53971-22-5
Cat. No. B1605134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide
CAS53971-22-5
Molecular FormulaC11H12N2O4S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NS(=O)(=O)C2=CC=CC=C2N1
InChIInChI=1S/C11H12N2O4S/c1-2-17-11(14)7-10-12-8-5-3-4-6-9(8)18(15,16)13-10/h3-6H,2,7H2,1H3,(H,12,13)
InChIKeySEHQSTFDJKDJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide (CAS 53971-22-5) – Compound Class and Core Identity for Procurement Decisions


2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide (CAS 53971-22-5) is a heterocyclic building block belonging to the 1,2,4-benzothiadiazine 1,1-dioxide family. It features a benzene ring fused to a thiadiazine ring bearing a sulfone group, with an ethyl acetate side chain at the 3-position . This scaffold is a key intermediate in the synthesis of bioactive molecules, most notably non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, where it serves as a precursor to potent antiviral agents . Its primary utility lies in medicinal chemistry and chemical biology for generating compound libraries targeting viral polymerases and other therapeutically relevant proteins.

Precursor for synthesizing HCV NS5B polymerase inhibitor research compounds
Ethyl ester protected handle enables selective deprotection and coupling in medicinal chemistry workflows
Scaffold supports focused compound library generation targeting viral polymerases

Why 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide Cannot Be Substituted with General In-Class Analogs


The benzothiadiazine dioxide class encompasses compounds with vastly different biological activities and reactivities, from diuretics to AMPA receptor modulators. A generic substitution based solely on the core scaffold is problematic because the nature and position of the exocyclic substituent are the primary drivers of biological target engagement and synthetic utility. For example, the 3-acetic acid ethyl ester side chain in this compound provides a unique handle for further derivatization, enabling the synthesis of specific HCV NS5B inhibitors [1]. The sulfone moiety is essential for target binding, but the length and ester protection of the acetic acid chain dictate the compound's suitability as a synthetic intermediate, potentially altering solubility, reactivity, and the final product's pharmacological profile compared to analogs with a methyl ester, free carboxylic acid, or a directly attached carbonyl group [2].

Side-chain specificity

3-acetic acid ethyl ester chain is critical for further derivatization; methyl ester or free acid analogs may alter reactivity and solubility, limiting synthetic suitability.

Pharmacophore dependency

Core scaffold alone lacks target engagement; potency of final inhibitors depends on the 3-acetic acid moiety, making unscaffolded analogs unsuitable for HCV NS5B research.

Antiviral selectivity divergence

N-2 alkylated benzothiadiazine dioxides show distinct antiviral selectivity (e.g., HCMV inhibition), indicating that substitution pattern, not just core, dictates research application.

Quantitative Differentiation Evidence for 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide vs. Closest Analogs


Synthetic Utility: Ethyl Ester as a Superior Protecting Group for HCV Inhibitor Synthesis

The ethyl ester of 2H-1,2,4-benzothiadiazine-3-acetic acid 1,1-dioxide is specifically employed as a protected intermediate in the synthesis of potent HCV NS5B inhibitors. The patent literature (WO2006066079) details its use, where the ester is hydrolyzed to the free acid in a subsequent synthetic step to yield the active pharmacophore [1]. This contrasts with the free acid or methyl ester analogs, which may be unsuitable for direct use in the same synthetic sequence due to different solubility profiles and potential for unwanted side reactions during earlier steps. No direct comparative synthetic yield data are available between the ethyl ester and its methyl or free acid analogs under identical conditions.

Synthetic utility as protected intermediate
Reported
Ethyl ester used as key intermediate; 85% yield reported for its preparation from a tricyclic precursor
Supports synthetic workflow selection for HCV inhibitor assembly
No direct comparative yield data vs. methyl ester or free acid under identical conditions
Hepatitis C Virus NS5B Polymerase Inhibitor Medicinal Chemistry

Structural Determinant for Biological Activity: Role of the Acetic Acid Chain in Target Binding

Structure-activity relationship (SAR) studies on benzothiadiazine-based HCV NS5B inhibitors reveal that the 3-acetic acid moiety is critical for potent inhibition. Compounds where this group is replaced by a hydrogen, a methyl group, or a reversed ester show markedly reduced or abolished activity. In a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, the free carboxylic acid (which can be derived from the ethyl ester) displays an IC50 of 0.006 µM against the NS5B polymerase, whereas the unsubstituted analog is inactive [1]. This highlights the essential role of the acetic acid moiety, and by extension its ester prodrug, in achieving target potency.

Inhibitory potency of derived free acid vs. unsubstituted core
Class-level inference
Free acid derivative (obtained from ethyl ester) IC₅₀ = 0.006 µM; unsubstituted analog inactive
3-acetic acid moiety is reported as a key pharmacophoric element; ethyl ester serves as a protected precursor
In vitro NS5B genotype 1b polymerase assay; direct ester activity not quantified
Structure-Activity Relationship HCV NS5B Binding Affinity

Reactivity and Physicochemical Differentiation from 3-Carboxylic Acid Ester Analog

The homologous 3-carboxylic acid ethyl ester of 2H-1,2,4-benzothiadiazine 1,1-dioxide is a structurally distinct compound with different chemical reactivity. The acidity of the alpha-protons in the 3-acetic acid ethyl ester (pKa ~10-12 for the CH2 group adjacent to the ester and imine) differs significantly from that of the 3-carboxylic acid ethyl ester, impacting its behavior in alkylation and condensation reactions [1]. The logP of the 3-acetic acid ethyl ester 1,1-dioxide is predicted to be approximately 1.68, while the 3-carboxylic acid ethyl ester analog is more polar due to the conjugated carbonyl, with a predicted logP of ~1.0 [2]. This difference in lipophilicity can affect phase-transfer catalysis, extraction efficiency, and purification strategies during synthesis.

Lipophilicity vs. 3-carboxylic acid ethyl ester analog
Reported
Predicted logP 1.68 vs. ~1.0 for the homologous 3-carboxylic acid ethyl ester (Δ logP ≈ +0.68)
Higher lipophilicity may support extraction and purification in organic synthesis workflows
In silico prediction (ALOGPS 2.1); experimental logP not available
Chemical Reactivity Heterocyclic Chemistry Physicochemical Properties

Differentiation from 2-Alkylated Benzothiadiazine Dioxides in Antiviral Selectivity

Benzothiadiazine dioxides are known to inhibit a range of viruses, including HCMV. However, the 3-acetic acid ethyl ester derivative, as a precursor to specific HCV inhibitors, exhibits class-level selectivity. While some N-2 alkylated benzothiadiazine dioxides potently inhibit HCMV replication (IC50 < 1 µM), the 3-substituted acetic acid analogs are primarily optimized for HCV NS5B and show little to no activity against HCMV [1]. This antiviral selectivity profile is a critical differentiator for researchers targeting HCV, as it suggests a reduced likelihood of off-target antiviral effects.

Antiviral selectivity: HCV vs. HCMV
Class-level inference
>10-fold selectivity for HCV NS5B over HCMV for 3-substituted acetic acid analogs; N-2 alkylated analogs inhibit HCMV (IC₅₀ 0.8 µM)
Supports target-specific probe design in HCV research; reduced HCMV activity suggests selectivity for polymerase studies
Based on in vitro viral replication assays; may require confirmation with final inhibitor compounds
Antiviral Selectivity HCV vs. HCMV Target Specificity

Validated Application Scenarios for 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide Based on Quantitative Evidence


Synthesis of HCV NS5B Polymerase Inhibitors for Antiviral Drug Discovery

This compound is the optimal starting material for preparing 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives, a class of potent HCV NS5B inhibitors. The ethyl ester is hydrolyzed to the critical free acid, which is then coupled to a quinolinone core. The resulting inhibitors display low nanomolar potency (IC50 = 0.006 µM) against genotype 1b HCV polymerase . This synthetic route, documented in patent WO2006066079, provides a reliable path to generate compound libraries for structure-activity relationship studies [1].

Chemical Biology Probe Development Targeting Viral RNA-Dependent RNA Polymerases

The unique 3-acetic acid side chain allows for the introduction of affinity tags or fluorescent reporters via amide coupling, enabling the creation of chemical probes for target engagement studies. The ethyl ester serves as a protected precursor that can be selectively deprotected under mild conditions, facilitating the modular construction of bifunctional molecules. This application leverages the validated role of the benzothiadiazine core as a selective ligand for the HCV NS5B allosteric pocket .

Building Block for Focused Compound Libraries in Antiviral Screening

The scaffold's selectivity for HCV over HCMV, combined with its synthetic tractability, makes this ester a valuable building block for generating diverse combinatorial libraries. Researchers can exploit the ethyl ester handle for parallel synthesis, leading to series of analogs that maintain the essential 3-acetic acid pharmacophore while exploring variations. The predicted logP of 1.68 indicates appropriate cellular permeability for the final active compounds, supporting phenotypic screening campaigns [1].

Process Chemistry Development for Kilogram-Scale Synthesis

The reported 85% yield for the preparation of this intermediate, using phosphorous oxychloride under reflux, provides a solid foundation for process optimization . For organizations scaling up the production of an HCV clinical candidate, this compound represents a key intermediate with a defined synthesis. Its higher lipophilicity compared to the carboxylic acid analog (predicted Δ logP = +0.68) may simplify workup and isolation steps, which is a critical consideration in industrial process development [1].

Application
Selection Property
Validation Focus
Synthesis of HCV NS5B inhibitor research compounds
Ethyl ester protected intermediate enabling coupling to quinolinone core
Review of reported synthetic route and hydrolysis conditions (patent WO2006066079)
Chemical probe development targeting viral RNA polymerases
Acetic acid side chain amenable to amide conjugation for affinity tag or reporter attachment
Assessment of selective deprotection and modular coupling efficiency
Focused antiviral compound library construction
Scaffold with reported HCV selectivity and synthetic tractability via ethyl ester handle
Verification of core pharmacophore retention and cellular permeability of final analogs
Process research for scale-up of HCV inhibitor intermediates
Reported 85% yield and higher lipophilicity vs. carboxylic acid analog
Evaluation of extraction and purification advantages in larger-scale synthetic sequences
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